Home > Products > Screening Compounds P93336 > 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-14C
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-14C - 210049-12-0

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-14C

Catalog Number: EVT-1787275
CAS Number: 210049-12-0
Molecular Formula: C13H12N4
Molecular Weight: 226.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-14C is a radiolabeled compound derived from the heterocyclic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, commonly known as PhIP. This compound is significant due to its role as a dietary mutagenic carcinogen, primarily found in cooked meats and fish. PhIP is known to induce DNA adduct formation, which can lead to mutations and cancer development upon metabolic activation. The compound's synthesis, properties, and biological implications have garnered considerable research interest, particularly in the context of food safety and cancer research.

Source and Classification

PhIP is classified as a heterocyclic amine, a group of compounds formed during the cooking of protein-rich foods at high temperatures. It is produced through the reaction of phenylacetaldehyde with creatinine in the presence of formaldehyde and ammonia, which can arise from the Maillard reaction involving amino acids and reducing sugars during cooking processes .

Synthesis Analysis

The synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine typically involves several steps:

  1. Formation of the Imidazo Ring: The initial step involves the reaction of phenylacetaldehyde with creatinine.
  2. Cyclization: This reaction leads to the formation of an imidazo compound through cyclization processes.
  3. Purification: The product is then purified using techniques such as chromatography to isolate the desired compound.
  4. Radiolabeling: For research purposes, the compound can be labeled with carbon-14 at specific positions to trace its metabolic pathways and interactions in biological systems.

The detailed synthetic route often spans multiple steps to ensure high purity and yield of the final product .

Molecular Structure Analysis

The molecular structure of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine features a fused imidazo-pyridine ring system with an amino group at the second position and a methyl group at the first position. The phenyl group is attached at the sixth position of the imidazo ring.

Structural Data

  • Molecular Formula: C13H12N4
  • Molecular Weight: Approximately 224.26 g/mol
  • Structural Representation: The compound's structure can be visualized using molecular modeling software, which demonstrates its planar configuration conducive to intercalation with DNA.
Chemical Reactions Analysis

PhIP undergoes various chemical reactions upon metabolic activation:

  1. Phase I Metabolism: Involves oxidation by cytochrome P450 enzymes (notably CYP1A2) leading to hydroxylated intermediates such as 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine.
  2. Phase II Metabolism: These intermediates can further react to form more reactive species capable of binding to DNA or proteins, resulting in mutagenic effects .

The ability of PhIP to form DNA adducts through these metabolic pathways underscores its potential carcinogenicity.

Mechanism of Action

The mechanism by which 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine exerts its effects involves:

  1. Metabolic Activation: After ingestion, PhIP is metabolically activated by liver enzymes.
  2. DNA Binding: The reactive metabolites can bind covalently to DNA, forming adducts that disrupt normal base pairing and lead to mutations during DNA replication.
  3. Cellular Effects: This process can trigger various cellular responses including apoptosis or transformation into cancerous cells depending on the extent of damage and cellular repair mechanisms involved.

Data from studies indicate that PhIP exposure correlates with increased levels of DNA strand breaks and mutations in target tissues, particularly in colon and prostate tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents but exhibits limited solubility in water.

Chemical Properties

  • Stability: PhIP is relatively stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Reactivity: Exhibits reactivity towards nucleophiles due to its electrophilic sites formed during metabolic activation.

Relevant data indicate that PhIP's mutagenicity is significantly influenced by its chemical structure and the presence of substituents that facilitate DNA interaction .

Applications

The primary applications of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine are found in scientific research:

  1. Cancer Research: Investigated for its role in carcinogenesis related to dietary habits.
  2. Toxicology Studies: Used as a model compound for studying mutagenic mechanisms and DNA damage.
  3. Food Safety Assessments: Evaluated for its presence in cooked meat products to assess dietary risks associated with heterocyclic amines.

Research continues into mitigating exposure risks and understanding the full implications of this compound on human health through dietary intake .

Metabolic Pathways and Bioactivation Mechanisms

Enzymatic Activation via Cytochrome P450 Isoforms

The initial bioactivation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-¹⁴C (PhIP) is primarily mediated by cytochrome P450 isoforms, with CYP1A2 dominating hepatic metabolism. This enzyme catalyzes the N-oxidation of PhIP to form N-hydroxy-PhIP (N-OH-PhIP), a proximate mutagenic metabolite. In humans, CYP1A2 accounts for >90% of hepatic PhIP activation, while extrahepatic isoforms (CYP1A1, CYP1B1) contribute minimally under physiological conditions [1] [9]. Induction of CYP1A1/1A2 by ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) significantly amplifies this activation, particularly in colonic epithelium. Pre-malignant cells with ApcMin/+ mutations exhibit enhanced CYP1A1/1A2 induction, leading to 3.5-fold higher N-OH-PhIP generation compared to wild-type cells [6] [10].

Table 1: Key Enzymes in PhIP Bioactivation and Detoxification

PathwayEnzymePrimary MetaboliteBiological Consequence
Activation (Phase I)CYP1A2N-hydroxy-PhIP (N-OH-PhIP)Proximate mutagen
Activation (Phase II)NAT2N-acetoxy-PhIPDNA adduct formation
SULT1A1N-sulfonyloxy-PhIPDNA adduct formation
DetoxificationUGT1A1N-hydroxy-PhIP-N2-glucuronideRenal excretion
UGT1A4N-hydroxy-PhIP-N3-glucuronideRenal excretion

Role of N-Acetyltransferases and Sulfotransferases in Reactive Intermediate Formation

Phase II enzymes transform N-OH-PhIP into highly reactive esters that form DNA adducts. N-acetyltransferase 2 (NAT2) acetylates N-OH-PhIP to yield N-acetoxy-PhIP, while sulfotransferase 1A1 (SULT1A1) catalyzes sulfonation to produce N-sulfonyloxy-PhIP. Both metabolites spontaneously decompose to nitrenium ions that bind DNA, predominantly forming C8-dG adducts [1] [7]. Human studies demonstrate that SULT1A1 activity strongly correlates with urinary 4'-PhIP-sulfate levels (R = 0.86, P = 0.059) [4]. Notably, N-acetoxy-PhIP degradation generates 5-hydroxy-PhIP (5-OH-PhIP), a stable biomarker of exposure detected in urine and plasma [6] [10].

Detoxification Pathways: UDP-Glucuronosyltransferases and Glutathione Conjugation

Detoxification competes with activation through UDP-glucuronosyltransferases (UGTs). UGT1A1 and UGT1A4 convert N-OH-PhIP into inert N2- and N3-glucuronides, facilitating renal excretion. In humans, N-hydroxy-PhIP-N2-glucuronide constitutes 47–60% of urinary metabolites within 24 hours post-exposure [7] [9]. Glutathione conjugation plays a minor role, accounting for <5% of detoxification. Crucially, detoxification efficiency varies by tissue: HepG2 (liver) and Caco-2 (intestinal) cells exhibit 3-fold higher UGT1A1 expression than adipocytes, correlating with reduced PhIP retention [5].

Interspecies Variability in Metabolic Flux: Rodent vs. Human Models

Metabolic handling of PhIP differs substantially between species:

  • Rodents: Exhibit higher 4'-hydroxylation activity, producing detoxified 4'-OH-PhIP as the major metabolite. Murine ApcMin/+ colon cells generate 4'-OH-PhIP at 2.1 nmol/mg protein/hr versus 0.7 nmol in humans [6] [10].
  • Humans: Prefer N-glucuronidation over hydroxylation. The N-hydroxy-PhIP-N2-glucuronide represents >50% of urinary metabolites, whereas rodents excrete <20% as glucuronides [2] [7].These differences necessitate caution when extrapolating rodent carcinogenicity data to humans.

Table 2: Species-Specific Metabolic Profiles of PhIP

MetaboliteHuman Urine (%)Mouse Urine (%)Biological Significance
N-hydroxy-PhIP-N2-glucuronide47–6010–18Major detoxification marker
4'-PhIP-sulfate15–225–10SULT1A1 activity indicator
5-OH-PhIP8–1225–35Biomarker of reactive intermediates
Unmetabolized PhIP<1<1Low bioactivation efficiency

Polymorphisms in CYP1A2 and NAT2: Implications for Metabolic Phenotypes

Genetic polymorphisms significantly alter PhIP metabolism:

  • CYP1A21F (rs762551): The homozygous variant (C/C) correlates with 40% slower PhIP clearance and elevated urinary PhIP levels (P* < 0.05) due to reduced enzyme activity [1] [3].
  • NAT2 slow acetylators: Display 2.3-fold higher urinary N-OH-PhIP levels versus rapid acetylators (P = 0.01) [1] [4].
  • CYP1A1 T6235C: Associated with 30% higher PhIP retention (P < 0.05) [3].These polymorphisms create distinct metabolic phenotypes: Individuals with combined CYP1A21F* and slow NAT2 genotypes exhibit 5.8-fold higher DNA adduct formation in colonocytes, increasing theoretical cancer susceptibility [1] [3] [4].

Table 3: Impact of Genetic Polymorphisms on PhIP Metabolism

Gene/SNPVariantFunctional EffectUrinary Biomarker Change
CYP1A21F*C/C (homozygous)Reduced enzyme activity↑ PhIP excretion (174% vs. 127%)
NAT2Slow acetylatorReduced O-acetylation↑ N-OH-PhIP (2.3-fold)
CYP1A1 T6235CC alleleIncreased enzyme inducibility↑ PhIP retention (30%)
CYP1A2 -2467delTDel/DelAltered promoter activity↓ Detoxification metabolites

Properties

CAS Number

210049-12-0

Product Name

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-14C

IUPAC Name

1-methyl-6-phenyl(214C)imidazolo[4,5-b]pyridin-2-amine

Molecular Formula

C13H12N4

Molecular Weight

226.25 g/mol

InChI

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)/i13+2

InChI Key

UQVKZNNCIHJZLS-ALWQSETLSA-N

SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N

Isomeric SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=[14C]1N

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